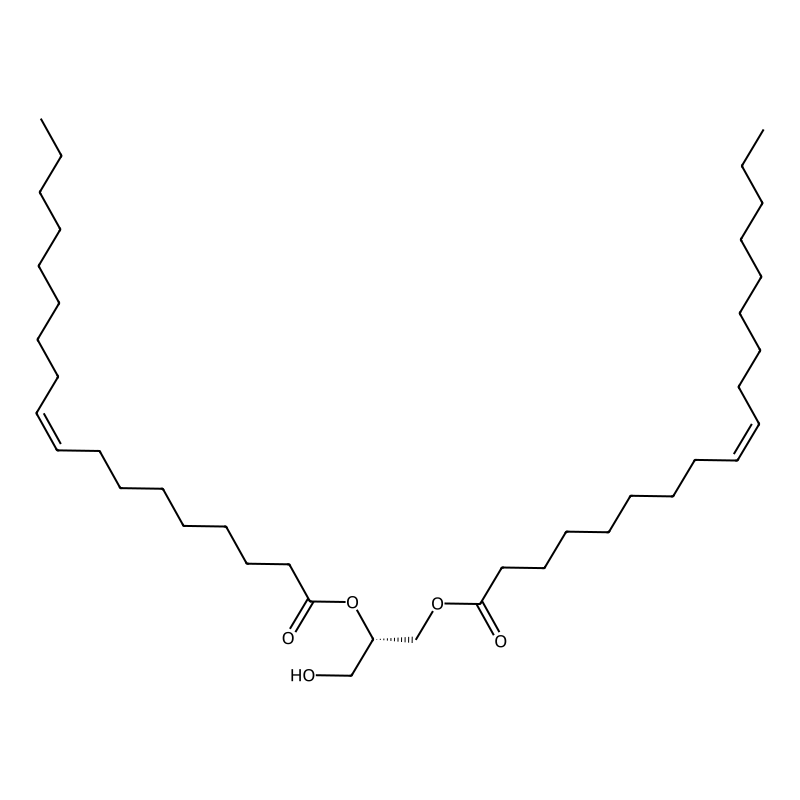

1,2-Dioleoyl-sn-glycerol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

-DOG as an Analog of Diacylglycerol (DAG)

1,2-DOG is an analog of diacylglycerol (DAG), a crucial second messenger in cellular signaling pathways. DAG activates protein kinase C (PKC), a family of enzymes involved in various cellular processes, including cell growth, differentiation, and proliferation [].

While 1,2-DOG does not activate PKC as effectively as DAG, it serves as a valuable research tool due to its stability and water solubility, which allow for easier manipulation in experiments compared to naturally occurring DAG molecules [, ].

-DOG in Sperm Function Research

Studies have investigated the role of 1,2-DOG in sperm function. It has been shown to induce the acrosome reaction, a crucial step in fertilization where the sperm's acrosome releases enzymes that help it penetrate the egg's protective layer []. This finding suggests that 1,2-DOG may be useful in understanding and potentially treating sperm motility issues and infertility.

-DOG in Other Research Areas

Beyond its applications in studying PKC and sperm function, 1,2-DOG has been employed in various other research areas, including:

1,2-Dioleoyl-sn-glycerol is a specific type of glycerolipid characterized by the presence of two oleoyl fatty acid chains attached at the first and second positions of the glycerol backbone. Its chemical formula is C₃₉H₇₂O₅, and it has a CAS number of 24529-88-2. This compound is classified as a 1,2-diacyl-sn-glycerol, where the acyl groups are derived from oleic acid, a monounsaturated fatty acid commonly found in various natural oils. 1,2-Dioleoyl-sn-glycerol plays significant roles in cellular signaling and metabolism, particularly in lipid metabolism and energy homeostasis .

- Limited data available: Specific safety information on DOG is limited. However, as a synthetic analog of a natural product, it is likely to have similar toxicity as other diacylglycerols.

- General precautions for organic compounds: Handle with gloves and proper ventilation due to the potential for skin irritation and flammability of organic solvents used for handling DOG [].

- Oxidation: It can be oxidized to form aldehydes using reagents such as pyridinium dichromate .

- Phosphorylation: The compound can undergo phosphorylation to yield 1,2-dioleoyl-sn-glycerol-3-phosphate, which is crucial for cellular signaling pathways .

- Hydrolysis: In the presence of lipases, it can be hydrolyzed to release free fatty acids and glycerol.

These reactions underline its role in metabolic pathways and its potential as a signaling molecule.

1,2-Dioleoyl-sn-glycerol has been studied for its biological activities, particularly its effects on sperm function. It has been shown to induce the acrosome reaction in human sperm, a vital process for fertilization . Additionally, it serves as a metabolite in mice, indicating its involvement in various physiological processes .

Several methods exist for synthesizing 1,2-dioleoyl-sn-glycerol:

- Chemical Synthesis: This involves the acylation of glycerol with oleic acid under controlled conditions. The process typically requires the use of coupling agents or catalysts to promote the reaction.

- Enzymatic Synthesis: Lipases can be employed to catalyze the acylation of glycerol with oleic acid, providing a more selective and environmentally friendly approach.

- Oxidative Reactions: As mentioned earlier, oxidative methods can also be utilized to derive derivatives of 1,2-dioleoyl-sn-glycerol for further studies .

The applications of 1,2-dioleoyl-sn-glycerol are diverse:

- Biochemical Research: It is widely used in studies related to lipid metabolism and cell signaling.

- Pharmaceuticals: Due to its biological activity, it may have potential therapeutic applications in reproductive health.

- Food Industry: As a component of various edible oils and fats, it contributes to the nutritional profile of food products.

Research indicates that 1,2-dioleoyl-sn-glycerol interacts with various proteins and enzymes within cellular pathways. Its ability to induce acrosome reactions suggests interactions with sperm membrane proteins that facilitate fertilization. Furthermore, its role as a signaling molecule implies interactions with receptors involved in metabolic regulation .

Several compounds share structural similarities with 1,2-dioleoyl-sn-glycerol. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,2-Dioctanoyl-sn-glycerol | 1,2-Diacyl-sn-glycerol | Contains octanoyl chains; similar biological activity |

| 1,3-Dioleoyl-sn-glycerol | 1,3-Diacyl-sn-glycerol | Oleoyl chains at different positions; different signaling roles |

| 1-Oleoyl-2-palmitoyl-sn-glycerol | Mixed acyl composition | Combines oleic and palmitic acids for distinct properties |

The uniqueness of 1,2-dioleoyl-sn-glycerol lies in its specific arrangement of oleic acid chains at positions one and two on the glycerol backbone. This configuration is crucial for its specific biological functions and interactions within cellular systems.

Receptor-Mediated Diacylglycerol Generation

Phospholipase C Activation Pathways

The generation of 1,2-dioleoyl-sn-glycerol and other diacylglycerol species occurs through the enzymatic activity of phospholipase C isoforms, which represent the primary mechanism for receptor-mediated diacylglycerol production in mammalian cells [1] [2]. Phospholipase C-β isoforms are activated through distinct G-protein coupled receptor pathways, with phospholipase C-β1 and phospholipase C-β4 responding specifically to Gq and G11 proteins through direct binding interactions at their C-terminal domains [3] [4]. Phospholipase C-β2 and phospholipase C-β3 demonstrate dual activation mechanisms, responding to both Gαq subunits and Gβγ complexes through physically separate binding domains [2] [3].

The activation of phospholipase C-β by Gαq involves direct protein-protein interactions where the activated Gαq subunit binds to both the proximal and distal C-terminal domains of phospholipase C-β, causing conformational rearrangements that relieve autoinhibitory interactions [2]. This mechanism disrupts the autoinhibitory interface between the C-terminal domain and the catalytic core, thereby increasing enzymatic activity toward phosphatidylinositol 4,5-bisphosphate substrates [2]. Gβγ-mediated activation occurs through an allosteric mechanism involving conformational changes in the distal C-terminal domain, though the precise molecular details of Gβγ binding remain under investigation [2].

Phospholipase C-γ isoforms operate through receptor tyrosine kinase pathways, where ligand binding induces receptor dimerization and autophosphorylation [1] [5]. The phosphorylated tyrosine residues serve as docking sites for phospholipase C-γ1 and phospholipase C-γ2, which contain Src homology 2 domains that recognize specific phosphotyrosine motifs [1] [5]. Upon recruitment to activated receptor tyrosine kinases, phospholipase C-γ undergoes tyrosine phosphorylation at multiple sites, leading to conformational changes that enhance catalytic activity and membrane association [1] [5].

| Phospholipase C Isoform | G-protein Coupling | Activation Mechanism | Tissue Distribution | Phosphatidylinositol 4,5-bisphosphate Hydrolysis Rate |

|---|---|---|---|---|

| Phospholipase C-β1 | Gq/G11 | Direct Gαq binding to C-terminal domain | Brain, heart | High |

| Phospholipase C-β2 | Gq/G11, Gβγ | Gαq and Gβγ binding to separate domains | Hematopoietic cells | High |

| Phospholipase C-β3 | Gq/G11, Gβγ | Gαq and Gβγ binding, autoinhibition relief | Ubiquitous | Very high |

| Phospholipase C-β4 | Gq/G11 | Direct Gαq binding | Retina, brain | Moderate |

| Phospholipase C-γ1 | Receptor tyrosine kinases | Tyrosine phosphorylation by receptor tyrosine kinases | Ubiquitous | High |

| Phospholipase C-γ2 | Receptor tyrosine kinases | Tyrosine phosphorylation by receptor tyrosine kinases | Hematopoietic cells | High |

Hydrolysis of Phosphatidylinositol Bisphosphate

The hydrolysis of phosphatidylinositol 4,5-bisphosphate by activated phospholipase C enzymes represents the committed step in diacylglycerol generation, producing equimolar amounts of 1,2-diacylglycerol and inositol 1,4,5-trisphosphate [6] [1] [7]. Phosphatidylinositol 4,5-bisphosphate serves as the predominant substrate for phospholipase C-mediated diacylglycerol production, constituting approximately 1-2 mol% of total plasma membrane lipids and being enriched specifically in the cytoplasmic leaflet of cellular membranes [7] [8].

The molecular structure of phosphatidylinositol 4,5-bisphosphate consists of a myo-inositol headgroup linked to a diacylglycerol backbone via a phosphodiester bond, with phosphate groups attached at positions 4 and 5 of the inositol ring [9] [8]. The fatty acid composition of phosphatidylinositol 4,5-bisphosphate in mammalian cells typically contains stearic acid at the sn-1 position and arachidonic acid at the sn-2 position, though this composition can vary between species and tissues [10] [8]. Upon phospholipase C-mediated hydrolysis, the diacylglycerol product retains the original fatty acid composition of the parent phosphatidylinositol 4,5-bisphosphate molecule [8].

The enzymatic mechanism of phosphatidylinositol 4,5-bisphosphate hydrolysis involves nucleophilic attack by activated water molecules on the phosphodiester bond linking the inositol headgroup to the diacylglycerol backbone [1]. The X/Y linker region of phospholipase C acts as an autoinhibitory lid that occludes substrate access to the active site under basal conditions [2]. Upon G-protein activation, conformational changes remove this steric hindrance, allowing phosphatidylinositol 4,5-bisphosphate molecules to access the catalytic site and undergo hydrolysis [2]. The reaction proceeds through a two-step mechanism involving formation of a phospholipase C-phosphatidylinositol 4,5-bisphosphate intermediate followed by hydrolytic release of the inositol 1,4,5-trisphosphate and diacylglycerol products [1].

Diacylglycerol-Responsive Protein Families

Protein Kinase C Isoforms

Protein kinase C isoforms represent the largest family of diacylglycerol-responsive proteins and are classified into three distinct subfamilies based on their cofactor requirements and structural organization [11] [12] [13]. Conventional protein kinase C isoforms, including protein kinase C-α, protein kinase C-βI, protein kinase C-βII, and protein kinase C-γ, require calcium, phosphatidylserine, and diacylglycerol for full activation [11] [14] [12]. Novel protein kinase C isoforms, comprising protein kinase C-δ, protein kinase C-ε, protein kinase C-η, and protein kinase C-θ, are calcium-independent but retain sensitivity to diacylglycerol and phosphatidylserine [11] [14] [12]. Atypical protein kinase C isoforms, protein kinase C-ζ and protein kinase C-ι/λ, lack diacylglycerol binding capability due to structural differences in their regulatory domains [11] [12].

The diacylglycerol-binding capability of protein kinase C isoforms resides in their twin C1 domains, designated C1A and C1B, which contain the conserved motif HX11-12CX2CX12-14CX2CX4HX2CX6-7C [15] [16]. These domains coordinate zinc ions through cysteine and histidine residues, forming a hydrophobic groove that accommodates the sn-1 and sn-2 fatty acid chains of diacylglycerol molecules [15] [16]. The C1A and C1B domains within individual protein kinase C isoforms exhibit non-equivalent binding properties, with distinct ligand selectivities and membrane translocation capabilities [16] [17].

Conventional protein kinase C isoforms demonstrate rapid membrane translocation kinetics in response to diacylglycerol generation, primarily targeting the plasma membrane through cooperative binding involving both C1 and C2 domains [14]. The C2 domain of conventional protein kinase C binds calcium and anionic phospholipids, particularly phosphatidylserine, facilitating initial membrane association that enhances subsequent C1 domain-mediated diacylglycerol recognition [14] [12]. Novel protein kinase C isoforms exhibit preferential localization to intracellular membranes, particularly the Golgi apparatus, where sustained diacylglycerol accumulation supports prolonged kinase activation [14] [18].

The differential phosphorylation patterns exhibited by protein kinase C isoforms reflect their distinct subcellular localizations and activation kinetics [13]. Conventional protein kinase C isoforms, including protein kinase C-α, protein kinase C-βI, protein kinase C-βII, and protein kinase C-γ, phosphorylate multiple substrate proteins with overlapping but non-identical specificities [13]. Novel protein kinase C isoforms demonstrate more restricted substrate selectivity, with protein kinase C-δ and protein kinase C-θ showing particularly distinct phosphorylation profiles compared to other family members [13].

RasGRP Activation Mechanisms

Ras guanyl nucleotide-releasing proteins constitute a family of diacylglycerol-responsive guanine nucleotide exchange factors that activate Ras family GTPases through direct binding of diacylglycerol via their single C1 domains [19] [15]. The RasGRP family comprises four members: RasGRP1, RasGRP2, RasGRP3, and RasGRP4, each exhibiting distinct tissue expression patterns and Ras subfamily specificities [19] [20]. RasGRP1 predominantly activates H-Ras and N-Ras in T lymphocytes and neurons, while RasGRP3 shows preferential activity toward R-Ras in endothelial cells and platelets [19] [20].

The molecular mechanism of RasGRP activation involves diacylglycerol-induced membrane translocation followed by conformational changes that expose the catalytic Dbl homology domain [19] [15]. The C1 domain of RasGRP proteins binds diacylglycerol with high affinity, facilitating membrane association and positioning the guanine nucleotide exchange factor in proximity to membrane-bound Ras proteins [19] [15]. Upon membrane recruitment, RasGRP undergoes structural rearrangements that relieve autoinhibitory interactions between regulatory and catalytic domains, thereby enhancing guanine nucleotide exchange activity [19].

The regulation of RasGRP activity by diacylglycerol levels demonstrates threshold-dependent behavior, where minimal diacylglycerol concentrations are insufficient to induce significant Ras activation [19] [21]. This threshold mechanism prevents spurious Ras activation under basal conditions while ensuring robust responses to physiological stimuli that generate substantial diacylglycerol levels [19] [21]. The spatial organization of diacylglycerol production also influences RasGRP activation, with localized diacylglycerol generation leading to spatially restricted Ras signaling [19].

Diacylglycerol kinases, particularly diacylglycerol kinase-ζ, provide negative regulation of RasGRP activity by metabolizing the diacylglycerol pools required for RasGRP membrane translocation and activation [19]. The physical association between diacylglycerol kinase-ζ and RasGRP1 creates a regulatory complex where local diacylglycerol metabolism directly controls Ras activation [19]. This mechanism allows for precise temporal control of Ras signaling duration and amplitude in response to upstream stimuli [19].

Protein Kinase D Signaling Axis

Protein kinase D family members represent novel diacylglycerol receptors that mediate diverse cellular responses including membrane trafficking, gene expression, and cell survival [22] [23] [24]. The protein kinase D family consists of three isoforms: protein kinase D1, protein kinase D2, and protein kinase D3, each containing twin C1 domains (C1a and C1b) that bind diacylglycerol and phorbol esters with distinct affinities and selectivities [17] [24]. The C1 domains of protein kinase D differ from those of protein kinase C in their ligand binding properties, with protein kinase D showing generally lower affinity for synthetic diacylglycerol analogs compared to phorbol esters [17].

The activation mechanism of protein kinase D involves sequential diacylglycerol binding and protein kinase C-mediated phosphorylation [22] [23] [24]. Diacylglycerol generation leads to recruitment of both protein kinase D and novel protein kinase C isoforms to membrane sites, where the activated protein kinase C phosphorylates protein kinase D at serine residues 744 and 748 within the activation loop [22] [24]. This phosphorylation induces conformational changes that maximize protein kinase D catalytic activity, converting the enzyme from a minimally active to a fully activated state [22] [24].

The subcellular localization of protein kinase D isoforms differs significantly, with protein kinase D1 showing predominant Golgi localization while protein kinase D2 and protein kinase D3 exhibit more diffuse cellular distributions [22] [24]. The Golgi enrichment of protein kinase D1 results from specific protein-protein interactions and the elevated diacylglycerol levels characteristic of Golgi membranes [25] [24]. This localization enables protein kinase D1 to regulate Golgi function, including protein trafficking and organelle morphology [22] [24].

The ligand binding properties of individual C1 domains within protein kinase D isoforms demonstrate remarkable diversity [17]. The C1b domain of protein kinase D3 exhibits weaker affinity for synthetic diacylglycerol analogs due to a conserved lysine residue at position 22, which can be functionally restored through mutation to tryptophan [17]. The intact C1a-C1b domain structure shows unique patterns of ligand selectivity, with protein kinase D1 C1a and C1b domains displaying opposite selectivity for phorbol esters versus diacylglycerol analogs [17].

Chimaerins as Rac-GAPs

Chimaerins represent the only known family of Rho GTPase-activating proteins that contain diacylglycerol-binding C1 domains, making them unique among GTPase regulatory proteins [26]. The chimaerin family includes four members: α1-chimaerin, α2-chimaerin, β1-chimaerin, and β2-chimaerin, with α and β isoforms differing in their N-terminal regulatory domains [26]. All chimaerin isoforms contain a single C1 domain that binds diacylglycerol and phorbol esters, coupled to a GTPase-activating protein domain that specifically targets Rac1 and Rac3 [26].

The molecular mechanism of chimaerin activation involves diacylglycerol-induced membrane translocation that relieves autoinhibitory interactions within the protein [26] [16]. In the inactive state, the C1 domain is sterically blocked by intramolecular interactions with other regulatory domains, preventing diacylglycerol binding and membrane association [16]. Upon diacylglycerol generation, conformational changes expose the C1 domain, allowing membrane binding and positioning of the GTPase-activating protein domain in proximity to membrane-bound Rac [26] [16].

The regulation of chimaerin activity by diacylglycerol provides a direct link between phospholipase C activation and Rac inactivation [26]. This mechanism enables rapid termination of Rac-dependent processes such as actin polymerization and membrane ruffling in response to sustained diacylglycerol signaling [26]. The specificity of chimaerins for Rac over other Rho family GTPases ensures selective regulation of distinct cytoskeletal processes [26].

Recent studies have established that chimaerins are regulated by both G-protein coupled receptors and receptor tyrosine kinases through phospholipase C activation and diacylglycerol generation [26]. This dual regulation allows chimaerins to integrate signals from multiple receptor systems and coordinate Rac inactivation with other cellular responses [26]. The tissue-specific expression patterns of chimaerin isoforms, particularly their enrichment in the nervous system, suggest specialized roles in neuronal development and function [26].

Munc13 and Synaptic Function

Munc13 proteins function as essential priming factors for SNARE-dependent exocytosis and are activated through diacylglycerol binding to their C1 domains [27]. The Munc13 family includes four members: Munc13-1, ubMunc13-2, Munc13-3, and Munc13-4, with distinct expression patterns and functional properties [27]. Munc13-1 and ubMunc13-2 are the predominant isoforms in adrenal chromaffin cells and exhibit opposing responses to phorbol ester stimulation despite both containing functional diacylglycerol-binding C1 domains [27].

The differential effects of diacylglycerol analogs on Munc13-1 and ubMunc13-2 reveal distinct regulatory mechanisms for these closely related proteins [27]. Phorbol ester treatment stimulates secretion when ubMunc13-2 expression dominates but inhibits secretion when Munc13-1 is the predominant isoform [27]. This opposing regulation suggests that the two proteins utilize different mechanisms for coupling diacylglycerol binding to vesicle priming, despite sharing similar C1 domain structures [27].

The subcellular localization dynamics of Munc13 isoforms contribute to their distinct functional roles [27]. UbMunc13-2 demonstrates rapid trafficking to the plasma membrane with kinetics that match calcium-dependent secretion, while Munc13-1 shows more stable membrane association [27]. This difference in trafficking behavior may underlie the opposing effects of diacylglycerol analogs on secretion mediated by the two isoforms [27].

The functional interaction between Munc13 proteins and Synaptotagmin-7 reveals an additional layer of regulation in diacylglycerol-dependent exocytosis [27]. The stimulatory effect of phorbol esters on ubMunc13-2-mediated secretion requires functional Synaptotagmin-7, suggesting that these proteins form a stimulatory triad with diacylglycerol for dense-core vesicle priming [27]. In the absence of Synaptotagmin-7, phorbol esters become inhibitory for both Munc13-1 and ubMunc13-2-driven secretion, indicating that proper protein-protein interactions are essential for positive regulation by diacylglycerol [27].

| Protein Family | Subfamily/Isoforms | C1 Domain Structure | Diacylglycerol Binding Affinity | Primary Function |

|---|---|---|---|---|

| Protein Kinase C | Conventional (α,βI,βII,γ), Novel (δ,ε,η,θ), Atypical (ζ,ι/λ) | Twin C1A and C1B domains (except atypical) | High (conventional and novel) | Protein phosphorylation |

| Protein Kinase D | Protein kinase D1, Protein kinase D2, Protein kinase D3 | Twin C1A and C1B domains | Moderate to high | Protein phosphorylation and membrane trafficking |

| RasGRP | RasGRP1, RasGRP2, RasGRP3, RasGRP4 | Single C1 domain | High | Ras guanine nucleotide exchange |

| Chimaerins | α1-chimaerin, α2-chimaerin, β1-chimaerin, β2-chimaerin | Single C1 domain | High | Rac GTPase-activating protein |

| Munc13 | Munc13-1, ubMunc13-2, Munc13-3, Munc13-4 | Single C1 domain | High | Synaptic vesicle priming |

Spatiotemporal Regulation of Diacylglycerol Signaling

Membrane Microdomains

The spatial organization of diacylglycerol signaling is fundamentally determined by the heterogeneous distribution of membrane microdomains, which create distinct platforms for protein kinase C activation and downstream signaling events [14] [28] [29]. Lipid rafts represent cholesterol and sphingolipid-enriched membrane domains that concentrate specific diacylglycerol-responsive proteins and create unique signaling environments [28] [29]. These microdomains, typically measuring 10-200 nanometers in diameter, exhibit restricted lateral diffusion and can coalesce into larger signaling platforms under stimulating conditions [28] [29].

The differential localization of protein kinase C isoforms to specific membrane microdomains creates spatially distinct signaling responses [14] [18]. Conventional protein kinase C isoforms preferentially associate with the bulk plasma membrane through calcium-dependent interactions with phosphatidylserine-rich regions [14]. Novel protein kinase C isoforms demonstrate enhanced affinity for cholesterol-rich lipid rafts and show preferential localization to intracellular membranes, particularly the Golgi apparatus [14] [18]. This spatial segregation allows different protein kinase C isoforms to respond to the same diacylglycerol signal with distinct kinetics and durations [14].

Caveolae represent specialized lipid raft subdomains characterized by flask-shaped membrane invaginations and high concentrations of the scaffolding protein caveolin [29]. These structures are particularly abundant in endothelial cells, smooth muscle cells, and adipocytes, where they serve as platforms for calcium and diacylglycerol signaling [28] [29]. The unique lipid composition of caveolae, including very high cholesterol content and specific sphingolipid species, creates an environment that modulates the activity of diacylglycerol-responsive proteins [28] [29].

The Golgi apparatus maintains constitutively elevated diacylglycerol levels compared to other cellular membranes, creating a preferential site for novel protein kinase C and protein kinase D activation [25] [14]. The sustained diacylglycerol accumulation at Golgi membranes results from the combined activities of phosphatidic acid phosphatases and sphingomyelin synthases, which generate diacylglycerol independently of phospholipase C activation [25]. This basal diacylglycerol pool enables pretargeting of diacylglycerol-responsive proteins to Golgi membranes, where additional stimulus-induced diacylglycerol generation can rapidly activate these enzymes [25].

| Membrane Domain | Cholesterol Content | Sphingolipid Enrichment | Diacylglycerol Levels (basal) | Protein kinase C Localization | Signal Duration |

|---|---|---|---|---|---|

| Lipid Rafts | High (20-50%) | High | Moderate | Novel protein kinase C preferentially | Transient (seconds) |

| Caveolae | Very High (>50%) | High | High | Conventional and novel protein kinase C | Sustained (minutes) |

| Plasma Membrane (bulk) | Moderate (5-10%) | Low | Low | Conventional protein kinase C | Rapid (milliseconds) |

| Golgi Apparatus | Low (<5%) | Moderate | High | Protein kinase C-δ, protein kinase D preferentially | Sustained (minutes) |

| Endoplasmic Reticulum | Low (<5%) | Low | Moderate | Protein kinase C-ε | Intermediate |

| Nuclear Envelope | Low (<5%) | Low | Moderate | Protein kinase C-δ | Sustained |

Signal Duration and Amplitude Control

The temporal dynamics of diacylglycerol signaling are controlled through multiple mechanisms that regulate both the duration and amplitude of the lipid second messenger response [14] [30]. The rate of diacylglycerol production depends on phospholipase C activity, which is acutely regulated by receptor activation and G-protein signaling [14] [4]. The subsequent decline in diacylglycerol levels occurs through enzymatic metabolism by diacylglycerol kinases, which convert diacylglycerol to phosphatidic acid, and diacylglycerol acyltransferases, which generate triacylglycerols [31] [30].

The kinetics of diacylglycerol turnover differ significantly between membrane compartments, creating spatially distinct temporal profiles of protein kinase C activation [14]. At the plasma membrane, diacylglycerol levels rise rapidly following phospholipase C activation but decline quickly due to efficient metabolism by membrane-associated diacylglycerol kinases [14]. In contrast, Golgi-localized diacylglycerol shows more sustained accumulation due to slower turnover kinetics and continuous production by local enzymatic activities [25] [14].

The amplitude of diacylglycerol responses is determined by the balance between production and consumption pathways, with multiple regulatory mechanisms fine-tuning this equilibrium [14] [30]. Phospholipase C activity undergoes negative feedback regulation through protein kinase C-mediated phosphorylation, creating a self-limiting mechanism that prevents excessive diacylglycerol accumulation [14]. Additionally, the availability of phosphatidylinositol 4,5-bisphosphate substrate can become rate-limiting during sustained stimulation, further constraining diacylglycerol production [4].

Diacylglycerol kinase isoforms provide specific temporal control mechanisms through their distinct subcellular localizations and enzymatic properties [19] [31]. Diacylglycerol kinase-ζ demonstrates selective regulation of RasGRP-mediated signaling through direct protein-protein interactions, while other diacylglycerol kinase isoforms show broader substrate specificity and cellular distribution patterns [19]. The phosphorylation state of diacylglycerol kinases, regulated by casein kinase II and other protein kinases, modulates their catalytic activity and provides additional layers of temporal control [31].

Signal frequency modulation represents an important mechanism for encoding information in diacylglycerol signaling systems [32] [30]. Oscillatory diacylglycerol production can arise from feedback interactions between calcium and diacylglycerol pathways, creating complex temporal patterns that encode specific cellular responses [32]. The detection and analysis of these oscillatory signals requires sophisticated analytical approaches that account for the dynamic nature of second messenger responses [30].

Cross-talk with Other Signaling Networks

Integration with Calcium Signaling

The integration of diacylglycerol and calcium signaling pathways creates synergistic responses that amplify and prolong cellular activation beyond what either messenger achieves individually [25] [32] [33]. The initial generation of both messengers from phosphatidylinositol 4,5-bisphosphate hydrolysis establishes temporal coordination between diacylglycerol and calcium responses [6] [25]. Calcium release from endoplasmic reticulum stores through inositol 1,4,5-trisphosphate receptors occurs within milliseconds of phospholipase C activation, while diacylglycerol accumulation at membrane sites creates a more sustained signaling platform [25] [14].

The synergistic activation of conventional protein kinase C isoforms by calcium and diacylglycerol demonstrates cooperative binding mechanisms that lower the threshold for enzyme activation [25] [14]. Calcium binding to the C2 domain of conventional protein kinase C facilitates membrane association and enhances the apparent affinity of C1 domains for diacylglycerol [14] [12]. This cooperative mechanism ensures that conventional protein kinase C responds preferentially to stimuli that generate both calcium and diacylglycerol, providing specificity for phospholipase C-dependent signaling pathways [14].

The spatial organization of calcium and diacylglycerol signaling creates microdomains of enhanced protein kinase C activation [25] [28]. Plasma membrane regions with elevated phosphatidylserine content serve as preferred sites for calcium-dependent protein kinase C translocation, where local diacylglycerol generation can rapidly activate the recruited enzymes [28]. The calcium dependence of this targeting mechanism explains why conventional protein kinase C isoforms show preferential plasma membrane localization compared to calcium-independent novel isoforms [14] [28].

Calcium-dependent diacylglycerol production at Golgi membranes represents a distinct mechanism for cross-talk between these signaling pathways [25]. Calcium elevation in the cytoplasm activates Golgi-localized phospholipase C-δ isoforms, leading to local diacylglycerol generation that is independent of plasma membrane receptor activation [25]. This mechanism allows calcium signals to be amplified and sustained through diacylglycerol-dependent protein kinase C and protein kinase D activation at intracellular sites [25].

MAPK/ERK Pathway Interactions

The interaction between diacylglycerol signaling and the mitogen-activated protein kinase/extracellular signal-regulated kinase pathway occurs primarily through RasGRP-mediated Ras activation [19] [20] [5]. Diacylglycerol binding to RasGRP proteins facilitates their membrane translocation and activation, leading to guanine nucleotide exchange on Ras proteins and subsequent activation of the Raf-MEK-ERK kinase cascade [19] [5]. This mechanism provides a direct link between phospholipase C activation and mitogen-activated protein kinase signaling that bypasses traditional growth factor receptor pathways [19] [5].

The threshold requirements for RasGRP activation by diacylglycerol create a filtering mechanism that prevents spurious mitogen-activated protein kinase activation while ensuring robust responses to physiological stimuli [19] [21]. The diacylglycerol threshold for RasGRP activation is higher than that required for protein kinase C activation, creating a hierarchy of responses where protein kinase C activation precedes mitogen-activated protein kinase pathway engagement [21]. This temporal separation allows for initial protein kinase C-mediated responses before commitment to longer-term mitogen-activated protein kinase-dependent outcomes [21].

The regulation of RasGRP activity by diacylglycerol kinases provides a mechanism for controlling the duration and amplitude of mitogen-activated protein kinase responses [19]. Diacylglycerol kinase-ζ specifically associates with RasGRP1 and H-Ras, creating a regulatory complex where local diacylglycerol metabolism directly terminates Ras activation [19]. This mechanism allows for precise temporal control of mitogen-activated protein kinase signaling without affecting other diacylglycerol-dependent pathways [19].

The spatial organization of RasGRP activation contributes to the specificity of mitogen-activated protein kinase responses [19] [20]. Different RasGRP isoforms show distinct subcellular localizations and Ras subfamily specificities, allowing for spatially restricted activation of specific mitogen-activated protein kinase modules [20]. RasGRP1 preferentially activates H-Ras and N-Ras at plasma membrane and endoplasmic reticulum sites, while RasGRP3 shows specificity for R-Ras activation in specialized membrane compartments [20].

NF-κB Activation Thresholds

The activation of nuclear factor-κB through diacylglycerol-dependent pathways requires sustained protein kinase C signaling that exceeds specific threshold levels [21]. Protein kinase C-mediated phosphorylation of IκB kinase complex components leads to degradation of inhibitory IκB proteins and subsequent nuclear translocation of nuclear factor-κB transcription factors [21]. The threshold requirement for nuclear factor-κB activation is higher than that needed for many other protein kinase C substrates, ensuring that only strong or prolonged stimuli induce transcriptional responses [21].

The temporal dynamics of nuclear factor-κB activation through diacylglycerol signaling show characteristic delays compared to more immediate protein kinase C responses [21]. The requirement for protein synthesis and nuclear translocation creates a lag time of 30-60 minutes between initial diacylglycerol generation and peak nuclear factor-κB activity [21]. This delayed response allows for integration of multiple signaling inputs and provides a mechanism for sustained gene expression changes in response to transient diacylglycerol elevation [21].

The specificity of nuclear factor-κB activation for particular protein kinase C isoforms reflects differences in substrate selectivity and subcellular localization [21]. Novel protein kinase C isoforms, particularly protein kinase C-δ and protein kinase C-θ, show enhanced capability for nuclear factor-κB activation compared to conventional isoforms [21]. This selectivity may result from the sustained activation kinetics of novel protein kinase C isoforms at intracellular membrane sites where IκB kinase complexes are localized [21].

The integration of diacylglycerol and calcium signals in nuclear factor-κB activation demonstrates cooperative mechanisms that amplify transcriptional responses [32] [33]. Calcium-dependent pathways can enhance nuclear factor-κB activation through calcineurin-mediated mechanisms that operate in parallel with protein kinase C signaling [33]. The convergence of these pathways on nuclear factor-κB provides a mechanism for stimulus-specific gene expression patterns based on the relative contributions of calcium and diacylglycerol signals [32] [33].

| Signaling Pathway | Integration Point | Diacylglycerol Threshold | Temporal Dynamics | Physiological Outcome |

|---|---|---|---|---|

| Calcium Signaling | Inositol 1,4,5-trisphosphate-induced calcium release | Low (synergistic with calcium) | Rapid onset (<1s), sustained | Muscle contraction, secretion |

| Mitogen-activated protein kinase/Extracellular signal-regulated kinase Pathway | RasGRP-mediated Ras activation | Moderate (RasGRP-dependent) | Delayed onset (1-5min), sustained | Cell proliferation, differentiation |

| Nuclear factor-κB Pathway | Protein kinase C-mediated IκB phosphorylation | High (sustained protein kinase C activation) | Delayed onset (5-30min), prolonged | Inflammatory responses, survival |

| Cyclic adenosine monophosphate/Protein kinase A Pathway | Protein kinase A-mediated phospholipase C phosphorylation | Variable (context-dependent) | Modulatory, variable | Metabolic regulation |

| Phosphoinositide 3-kinase/Akt Pathway | Phosphatidylinositol 4,5-bisphosphate consumption competition | Low (phosphatidylinositol 4,5-bisphosphate competition) | Rapid onset, transient | Cell survival, growth |

Anabolic Pathways

The biosynthesis of diacylglycerol occurs through multiple convergent metabolic routes that ensure adequate substrate availability for both signaling and structural functions [2] [3].

De Novo Synthesis Routes

The primary de novo synthesis pathway, known as the Kennedy pathway, represents the most quantitatively significant route for diacylglycerol production in most mammalian cells [4] [2]. This pathway initiates with the sequential acylation of glycerol-3-phosphate by acyl-coenzyme A:glycerol-3-phosphate acyltransferase and acyl-coenzyme A:lysophosphatidic acid acyltransferase, producing phosphatidic acid [4]. The conversion of phosphatidic acid to diacylglycerol is catalyzed by phosphatidic acid phosphatase enzymes, particularly Pah1 in yeast and lipins in mammals [5] [6].

In yeast, the diacylglycerol kinase Dgk1 functions as a critical regulator of this pathway through its cytidine triphosphate-dependent conversion of diacylglycerol to phosphatidic acid [7]. This enzyme exhibits unique mechanistic properties compared to mammalian diacylglycerol kinases, utilizing cytidine triphosphate rather than adenosine triphosphate as the phosphate donor [7]. The phosphorylation status of Dgk1 by casein kinase II regulates its activity, with phosphorylation at serine residues 45 and 46 enhancing enzyme function during stationary phase growth [7].

An alternative de novo pathway occurs in peroxisomes through the dihydroxyacetone phosphate pathway, where dihydroxyacetone phosphate serves as the initial substrate for acylation [4]. This pathway contributes particularly to the synthesis of ether lipids and specialized diacylglycerol species with unique fatty acid compositions.

Generation from Phospholipid Hydrolysis

Phospholipid hydrolysis represents a major source of diacylglycerol generation, particularly in response to cellular signaling events [8] [9]. Phospholipase C enzymes catalyze the hydrolysis of phosphatidylcholine and other phospholipids to generate diacylglycerol and the corresponding phosphorylated head group [8]. The non-specific phospholipase C family plays crucial roles in plant systems, where these enzymes hydrolyze major membrane phospholipids to release diacylglycerol for cellular signaling and membrane remodeling [8].

The phosphatidylcholine:diacylglycerol cholinephosphotransferase pathway provides an additional mechanism for diacylglycerol generation through the interconversion of phosphatidylcholine and diacylglycerol pools [2]. This bidirectional enzyme transfers phosphocholine head groups between diacylglycerol and phosphatidylcholine, allowing for dynamic regulation of both lipid pools without net synthesis or degradation [2].

The reverse activity of cytidine diphosphate-choline:diacylglycerol cholinephosphotransferase also contributes to diacylglycerol formation from phosphatidylcholine under specific metabolic conditions [2]. This pathway becomes particularly important during periods of membrane phospholipid turnover or when diacylglycerol is required for specialized cellular functions.

Production from Triacylglycerol Lipolysis

Triacylglycerol lipolysis constitutes a major pathway for diacylglycerol generation, particularly during periods of energy mobilization or membrane phospholipid synthesis [4] [10]. Adipose triglyceride lipase catalyzes the initial step of triacylglycerol hydrolysis, specifically removing fatty acids from the sn-1 position to generate diacylglycerol and free fatty acids [4] [10].

The enzyme exhibits substrate specificity that varies with fatty acid composition, showing preference for more compact substrates where the estolide branching point is located near the glycerol ester bond [10]. Adipose triglyceride lipase requires the coactivator comparative gene identification-58 for full enzymatic activity and is subject to negative regulation by G0/G1 switch gene 2 protein [11].

Hormone-sensitive lipase functions in the second step of lipolysis, hydrolyzing diacylglycerol to monoacylglycerol and fatty acids [4] [12]. This enzyme is regulated by protein kinase A-mediated phosphorylation in response to hormonal stimuli including glucagon, epinephrine, and adrenocorticotropic hormone [12]. The coordinated action of these lipases provides a controlled mechanism for diacylglycerol release from stored triacylglycerols.

The mobilization of neutral lipids from lipid droplets generates both free fatty acids and diacylglycerol that can be channeled into phospholipid biosynthesis via the cytidine diphosphate-diacylglycerol pathway and Kennedy pathway [13]. The endoplasmic reticulum-associated protein Ice2 mediates the physical contact between lipid droplets and the endoplasmic reticulum, promoting efficient diacylglycerol channeling for membrane phospholipid synthesis [13].

Catabolic Pathways

The consumption of diacylglycerol through catabolic pathways determines its availability for signaling functions and directs cellular resources toward either membrane biogenesis or energy storage [3] [14].

Conversion to Phosphatidic Acid

Diacylglycerol kinases represent the primary enzymatic mechanism for converting diacylglycerol to phosphatidic acid, effectively terminating diacylglycerol signaling while generating another bioactive lipid [3] [15]. Ten mammalian diacylglycerol kinase isoforms have been identified, classified into five types based on their regulatory domains and substrate specificity [15] [16].

Type I diacylglycerol kinases, including diacylglycerol kinase alpha and beta, contain calcium-binding motifs and recoverin homology domains that enable calcium-responsive regulation [15] [16]. Diacylglycerol kinase alpha demonstrates complex subcellular localization patterns, translocating to different membrane compartments depending on the activating stimulus [16].

Type IV diacylglycerol kinases, particularly diacylglycerol kinase zeta, play specialized roles in immune cell signaling through their nuclear localization sequences and myristoylated alanine-rich kinase substrate homology domains [17] [18]. Diacylglycerol kinase zeta exhibits rapid translocation to the plasma membrane during T cell receptor activation and serves as the major regulator of diacylglycerol metabolism at the immunological synapse [17].

The phosphatidic acid generated by diacylglycerol kinases serves multiple cellular functions beyond signal termination [3]. Phosphatidic acid acts as a signaling molecule that binds to and regulates proteins including mechanistic target of rapamycin, Src homology region 2 domain-containing phosphatase 1, and Raf1 [18].

Utilization for Phospholipid Synthesis

The Kennedy pathway represents a major route for diacylglycerol consumption in the synthesis of phosphatidylcholine and phosphatidylethanolamine [19] [4]. Cytidine diphosphate-choline:diacylglycerol cholinephosphotransferase and cytidine diphosphate-ethanolamine:diacylglycerol ethanolaminephosphotransferase catalyze the final steps in the synthesis of these major membrane phospholipids [19].

The regulation of phospholipid synthesis through the Kennedy pathway significantly impacts cellular diacylglycerol levels [19]. Inhibition of phosphatidylcholine synthesis leads to rapid increases in cellular diacylglycerol content, demonstrating the quantitative importance of this catabolic pathway [19]. The analysis of Golgi ultrastructure reveals that diacylglycerol-consuming reactions of lipid synthesis are present in Golgi-enriched membrane fractions [19].

The cytidine diphosphate-diacylglycerol pathway provides an alternative route for phospholipid synthesis that consumes diacylglycerol indirectly through its conversion to phosphatidic acid [20] [21]. Cytidine diphosphate-diacylglycerol synthases catalyze the formation of cytidine diphosphate-diacylglycerol from phosphatidic acid and cytidine triphosphate, representing the rate-limiting step in phosphatidylinositol synthesis [20].

Incorporation into Triacylglycerols

Diacylglycerol acyltransferases catalyze the final and committed step in triacylglycerol biosynthesis, representing a major catabolic fate for diacylglycerol [22] [4]. Two main diacylglycerol acyltransferase enzymes, diacylglycerol acyltransferase 1 and diacylglycerol acyltransferase 2, exhibit distinct cellular localizations and metabolic functions [22].

Diacylglycerol acyltransferase 1 preferentially channels triacylglycerol toward oxidative pathways, while diacylglycerol acyltransferase 2 synthesizes triacylglycerol destined for very low-density lipoprotein assembly [22]. The differential subcellular localizations of these enzymes contribute to their distinct metabolic fates, with diacylglycerol acyltransferase 2 playing crucial roles in cytosolic lipid droplet expansion [22].

Phospholipid:diacylglycerol acyltransferase provides an alternative mechanism for triacylglycerol synthesis that directly transfers fatty acids from phospholipids to diacylglycerol [2]. This acyl-coenzyme A-independent pathway becomes particularly important in oilseed plants and contributes to the overall efficiency of triacylglycerol synthesis [2].

Enzymatic Regulation Mechanisms

The regulation of diacylglycerol metabolism occurs through sophisticated mechanisms that control enzyme activity, subcellular localization, and substrate availability [23] [5].

Diacylglycerol Kinases

Diacylglycerol kinase regulation involves multiple mechanisms that modify enzyme access to diacylglycerol, affect catalytic activity, and alter protein-protein interactions [23] [24]. The nine mammalian diacylglycerol kinase isoforms exhibit unique tissue distributions and subcellular localizations that contribute to their functional specificity [24].

Diacylglycerol kinase alpha regulation depends on calcium-responsive domains at its amino terminus, with deletion of these regions enhancing its negative regulation of RasGRP1 membrane localization [17]. The enzyme translocates to different membrane compartments based on the activating stimulus, demonstrating stimulus-specific regulatory mechanisms [16].

Diacylglycerol kinase zeta exhibits distinct regulatory properties through its carboxyl-terminal region containing ankyrin repeats and a PDZ-binding motif [17]. The removal of this region enhances its negative regulation of T cell receptor-induced Ras-ERK1/2 activation, indicating that the carboxyl-terminus serves as an autoinhibitory domain [17].

The regulation of diacylglycerol kinase activity occurs through complex spatial and temporal mechanisms [25]. Activation typically requires translocation to membrane compartments where the enzyme can access substrate diacylglycerol and appropriate cofactors [25]. Some diacylglycerol kinases regulate specific proteins by binding to them and influencing local diacylglycerol or phosphatidic acid accumulation [23].

TAG Lipases

Triacylglycerol lipase regulation occurs through multiple post-translational mechanisms that control enzyme activity at the lipid droplet surface [11]. Adipose triglyceride lipase regulation involves direct protein-protein interactions with its activator comparative gene identification-58 and inhibitor G0/G1 switch gene 2 [11].

The comparative gene identification-58 coactivator protein is essential for full adipose triglyceride lipase activity and exhibits alpha/beta hydrolase folds with potential acyltransferase and protease activities [11]. The physiological relevance of these additional activities remains to be fully elucidated [11].

Hormone-sensitive lipase regulation occurs primarily through protein kinase A-mediated phosphorylation in response to hormonal stimuli [12]. The enzyme exists in long and short forms, with the long form expressed in steroidogenic tissues for cholesteryl ester hydrolysis and the short form in adipose tissue for triacylglycerol hydrolysis [12].

Perilipin proteins provide additional regulation of lipase activity through their control of lipase access to lipid droplet substrates [11]. These lipid droplet-associated proteins can either facilitate or restrict enzyme activity depending on their phosphorylation status and the specific perilipin isoform involved [11].

PA Phosphatases

Phosphatidic acid phosphatase regulation represents a critical control point in determining the flux between phospholipid and triacylglycerol synthesis [5] [6]. The yeast phosphatidic acid phosphatase Pah1 undergoes extensive post-translational modification by multiple protein kinases, affecting its activity, localization, and stability [5].

Phosphorylation by cyclin-dependent kinases, protein kinase A, and protein kinase C regulates Pah1 subcellular localization and enzymatic activity [6]. The phosphorylated enzyme remains localized in the cytosol away from its membrane-bound substrate phosphatidic acid [6]. Dephosphorylation by the Nem1-Spo7 phosphatase complex promotes membrane association and enzymatic activation [6].

The regulation extends beyond phosphorylation to include control by nucleotides and lipid cofactors [5]. Adenosine triphosphate and cytidine triphosphate act as inhibitors of phosphatidic acid phosphatase activity through a mechanism involving magnesium chelation [5]. Negatively charged phospholipids stimulate enzyme activity, while positively charged sphingoid bases provide inhibitory regulation [5].

The transcriptional regulation of phosphatidic acid phosphatase occurs in a growth phase-dependent manner, with maximal expression during stationary phase when triacylglycerol synthesis is most active [6]. This coordination between transcriptional and post-translational regulation ensures appropriate enzyme activity for changing metabolic demands [6].

Subcellular Compartmentalization

The subcellular organization of diacylglycerol metabolism creates specialized microenvironments that enable precise regulation of lipid synthesis and signaling [26] [16].

Endoplasmic Reticulum Dynamics

The endoplasmic reticulum serves as the primary site for de novo diacylglycerol synthesis and represents a major location for diacylglycerol consumption through phospholipid synthesis [26] [27]. Diacylglycerol accumulation at the endoplasmic reticulum can significantly alter membrane properties and organelle morphology [27].

Excess diacylglycerol at the endoplasmic reticulum disrupts endomembrane system function, causing severe defects including disturbance of endoplasmic reticulum-Golgi protein trafficking and loss of Golgi apparatus structure [27]. The accumulation leads to bulging of endoplasmic reticulum membranes and formation of multi-lamellar membrane structures [27].

The regulation of diacylglycerol levels at the endoplasmic reticulum involves multiple enzymatic systems including diacylglycerol acyltransferases, phosphatidic acid phosphatases, and diacylglycerol kinases [26]. The spatial organization of these enzymes within endoplasmic reticulum subdomains creates specialized zones for different aspects of lipid metabolism [26].

Membrane contact sites between the endoplasmic reticulum and other organelles provide additional regulatory mechanisms for diacylglycerol metabolism [26]. The Ice2 protein mediates contact sites between endoplasmic reticulum and lipid droplets, facilitating the channeling of diacylglycerol from lipid droplet lipolysis to endoplasmic reticulum phospholipid synthesis [26].

Plasma Membrane Microdomains

Plasma membrane microdomains provide specialized environments for diacylglycerol signaling through the concentration of specific lipids and proteins [28] [29]. These microdomains exhibit distinct lipid compositions that influence diacylglycerol-protein interactions and downstream signaling events [28].

The formation of diacylglycerol signaling microdomains occurs in response to specific stimuli and demonstrates spatial restriction of signaling events [28]. In pancreatic beta cells, purinergic P2Y1 receptor activation triggers spatially confined diacylglycerol elevations that cause local protein kinase C activation [28].

Live-cell studies using photo-caged diacylglycerol probes reveal that different diacylglycerol species exhibit dramatically different binding affinities and kinetic properties at the plasma membrane [29]. These differences in acyl chain composition affect both the magnitude and duration of diacylglycerol signaling events [29].

The transbilayer movement and turnover rates of diacylglycerol species vary by orders of magnitude depending on their acyl chain structure [29]. These kinetic differences contribute to the specificity of diacylglycerol signaling by determining which proteins are recruited and for how long they remain associated with the membrane [29].

Nuclear Envelope Functions

The nuclear envelope represents a specialized site for diacylglycerol metabolism with unique regulatory requirements related to nuclear membrane dynamics and cell cycle progression [30] [31]. Diacylglycerol at the inner nuclear membrane fuels nuclear envelope expansion during mitosis in organisms that undergo closed mitosis [30].

During mitosis in fission yeast, diacylglycerol is depleted from the inner nuclear membrane while phosphatidic acid does not accumulate, indicating efficient rerouting of lipid precursors to membrane synthesis [30]. The diacylglycerol kinase Dgk1 and diacylglycerol cholinephosphotransferase/ethanolaminephosphotransferase Ept1 work coordinately to fuel glycerophospholipid biosynthesis for nuclear envelope expansion [30].

Acute manipulation of diacylglycerol levels reveals critical roles in nuclear envelope assembly and endoplasmic reticulum morphology [31]. Diacylglycerol depletion results in failure of nuclear envelope reformation at mitosis and reorganization of endoplasmic reticulum into multi-lamellar sheets [31]. The structural role of diacylglycerol in organelle morphology extends beyond its signaling functions [31].

The nuclear envelope reformation process requires specific diacylglycerol species for membrane fusion events [32]. Diacylglycerol production through phosphatidylinositol-specific phospholipase C activity facilitates membrane fusion of nuclear envelope precursor vesicles [32].

Lipid Droplet Associations

Lipid droplets represent specialized organelles where diacylglycerol plays crucial roles in both biogenesis and neutral lipid metabolism [13] [33]. The accumulation of diacylglycerol at lipid droplet biogenesis sites creates platforms for the recruitment of many biogenesis factors including acyltransferases [34].

Perilipin 3 recruitment to nascent lipid droplets depends on the lipid composition of the surrounding membrane, with triacylglycerol precursors phosphatidic acid and diacylglycerol being particularly important [33]. The expanded Perilipin-ADRP-Tip47 domain of perilipin 3 preferentially binds diacylglycerol-enriched membranes [33].

The regulation of diacylglycerol production by lipin-class phosphatases determines the crucial decision for channeling phosphatidic acid toward either phospholipid synthesis for membrane biogenesis or toward storage lipid triacylglycerol synthesis [34]. This regulatory mechanism controls the platform for lipid droplet assembly [34].

Lipid droplet-endoplasmic reticulum contact sites mediate the transfer of diacylglycerol between these compartments [13]. The mobilization of neutral lipids from lipid droplets generates diacylglycerol that can be efficiently channeled to endoplasmic reticulum for phospholipid biosynthesis through the physical association maintained by Ice2 protein [13].

Golgi Apparatus Processing

The Golgi apparatus requires specific diacylglycerol levels for proper membrane trafficking and secretory function [35] [36]. Diacylglycerol is essential for the formation of COPI vesicles and the early stages of membrane bud formation [35].

Inhibition of phosphatidate phosphohydrolase activity prevents the formation of membrane buds in the Golgi apparatus, with effects occurring within minutes of enzyme inhibition [35]. The restoration of diacylglycerol synthesis leads to rapid burst formation of buds, vesicles, and tubules [35].

The diacylglycerol-dependent recruitment of ARFGAP1 to Golgi membranes plays important roles in vesicle formation [35]. While ARFGAP1 functions primarily in membrane scission rather than bud formation, its membrane association is enhanced by diacylglycerol availability [35].

Diacylglycerol levels in the Golgi apparatus are maintained through the action of specific enzymes including Nir2 protein, which is critical for Golgi secretory function [37]. The balance between diacylglycerol synthesis and consumption at the Golgi determines the efficiency of membrane trafficking processes [37].

Vacuolar Membrane Dynamics

Vacuolar membranes in yeast and lysosomal membranes in mammalian cells represent specialized sites for diacylglycerol metabolism with unique regulatory features [38] [26]. The DISCO-interacting protein 2 functions as a homeostatic regulator of specific diacylglycerol subspecies at vacuolar membranes [38].

DISCO-interacting protein 2 prevents the toxic accumulation of specific diacylglycerols during logarithmic growth phase by redirecting their flux to storage lipid triacylglycerols [38]. The protein contains fatty acyl-AMP ligase-like domains that are essential for this metabolic redirection [38].

The association of DISCO-interacting protein 2 with vacuoles occurs through mitochondria-vacuole contact sites, demonstrating the importance of inter-organellar communication in diacylglycerol homeostasis [38]. This modulation of selective diacylglycerol abundance is crucial for optimal vacuole membrane fusion and osmoadaptation [38].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Wikipedia

Use Classification

Dates

Explore Compound Types

C16H18ClN3S

C29H29ClN2Na2O5